molecular formula C22H20N4O3 B2472698 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-71-7

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2472698
CAS No.: 862810-71-7
M. Wt: 388.427
InChI Key: WBKSVDODKDMWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is offered as a high-purity chemical reagent strictly for laboratory research purposes. Imidazo[1,2-a]pyrimidine derivatives are the subject of extensive investigation due to their diverse biological activities. Scientific literature highlights that this heterocyclic system is a privileged structure in the design of pharmacologically active agents. These compounds are frequently explored as core templates for developing ligands for various receptors, including benzodiazepine receptors, indicating potential applications in neuroscience research . The structural motif is also commonly investigated in the synthesis of novel molecules with potential antiviral and anticancer properties, serving as a key intermediate for constructing more complex drug-like compounds . The specific structure of this compound, which incorporates a benzamide group, suggests it may be designed to interact with enzymatic targets or cellular receptors, making it a valuable tool for researchers probing disease mechanisms and identifying new therapeutic leads. This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies exclusively within a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKSVDODKDMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multistep organic reactions. One common approach is the condensation reaction between an appropriately substituted benzoyl chloride and an amine derivative of imidazo[1,2-a]pyrimidine. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the imidazo[1,2-a]pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The structural modifications in 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide enhance its interaction with cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer types, including colorectal and breast cancers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Imidazo[1,2-a]pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential enzymes or interference with nucleic acid synthesis, making it a candidate for further development as an antimicrobial agent .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that similar compounds showed IC50 values lower than standard treatments in HCT116 cell lines, indicating strong anticancer potential.
Study 2 Antimicrobial EfficacyEvaluated against various pathogens; the compound exhibited significant antimicrobial activity with MIC values comparable to existing antibiotics.
Study 3 Structure-Activity RelationshipAnalyzed the impact of structural modifications on biological activity; findings suggested that specific substitutions enhance potency against cancer cells.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substitution pattern significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent (Benzamide) Molecular Weight (g/mol) Key Implications References
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide 2-ethoxy ~408.42* Enhanced lipophilicity vs. polar groups; moderate metabolic stability
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide 3-bromo Not reported Electron-withdrawing effect; potential halogen bonding with targets
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide 4-trifluoromethyl 412.36 Strong electron-withdrawing effect; high metabolic stability and membrane permeability

*Calculated based on structural similarity to .

  • Ethoxy vs. Bromine’s larger atomic radius may enable halogen bonding, enhancing target affinity but increasing molecular weight and toxicity risks .
  • Ethoxy vs. Trifluoromethyl (): The 4-trifluoromethyl group in ’s compound drastically increases lipophilicity and metabolic resistance due to the CF₃ group’s strong electronegativity and stability. This contrasts with the ethoxy group’s balance of moderate hydrophobicity and hydrogen-bonding capacity .

Substituent Variations on the Phenyl Ring

The phenyl ring attached to the imidazopyrimidine scaffold also varies across analogs:

Compound Name Substituent (Phenyl Ring) Key Implications References
This compound 2-methoxy Steric hindrance near the imidazopyrimidine; moderate solubility
2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide 2-methyl Reduced steric bulk compared to methoxy; increased hydrophobicity
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 3-fluoro, 7-methyl Fluorine’s electronegativity enhances binding precision; methyl group may improve metabolic stability
  • Methoxy vs. Methyl (): The 2-methoxy group in the target compound offers better solubility than the 2-methyl group in ’s analog due to oxygen’s hydrogen-bonding capacity. However, the methyl group’s smaller size may reduce steric hindrance during target binding .
  • Methoxy vs. Fluoro (): Fluorine’s electronegativity in ’s compound could enhance binding affinity to electron-rich regions of targets, such as kinase active sites, compared to the methoxy group’s bulkier profile .

Heterocyclic Core Modifications

While the target compound retains the imidazo[1,2-a]pyrimidine core, other analogs feature divergent heterocycles (e.g., triazolopyridinyl in ). These modifications alter target selectivity:

  • Imidazopyrimidine vs. Triazolopyridine (): Compounds in incorporate triazolopyridine moieties, which may enhance binding to kinases with larger hydrophobic pockets. The imidazopyrimidine core in the target compound is more compact, favoring interactions with narrower binding sites .

Biological Activity

The compound 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is part of a broader class of imidazo[1,2-a]pyrimidine derivatives, which have garnered attention for their diverse biological activities, including antibacterial and antitumor properties. This article reviews the biological activity of this compound by synthesizing findings from various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of approximately 288.32 g/mol. The structure features an imidazo[1,2-a]pyrimidine core, which is known for its pharmacological significance.

Antibacterial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized a series of such compounds and evaluated their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antimicrobial effects, suggesting that modifications to the imidazo core can enhance activity against specific bacterial strains .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 μg/mL
Compound BS. aureus0.25 μg/mL
Compound CMycobacterium0.1 μg/mL

Antitubercular Activity

In a recent study focusing on novel imidazo[1,2-a]pyridine carboxamide derivatives, compounds similar to the target compound showed excellent anti-tuberculosis activity against the H37Rv strain of Mycobacterium tuberculosis. Compounds were reported with MIC values ranging from 0.05 to 1.5 μM against multidrug-resistant strains . This highlights the potential of imidazo-based compounds in treating resistant tuberculosis strains.

Table 2: Antitubercular Activity Data

CompoundStrain TypeMIC (μM)
Compound 15H37Rv (susceptible)0.10
Compound 16MDR0.50
Compound 17XDR1.00

The mechanism by which imidazo[1,2-a]pyrimidine derivatives exert their biological effects often involves inhibition of key enzymes or pathways in bacterial metabolism. For instance, some compounds have been identified as QcrB inhibitors in M. tuberculosis, disrupting electron transport and ATP synthesis essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the imidazo ring and side chains can significantly influence potency and selectivity against specific pathogens. For example, substituting different groups on the nitrogen atoms or altering the length and nature of side chains has been shown to enhance antibacterial efficacy .

Case Studies

Several case studies have documented the successful synthesis and evaluation of imidazo derivatives:

  • Study on Antimicrobial Properties : A comprehensive evaluation found that specific structural modifications led to enhanced activity against resistant bacterial strains.
  • Evaluation Against Tuberculosis : Another study demonstrated that certain derivatives not only inhibited growth in susceptible strains but also showed promise against MDR and XDR strains.

Q & A

What are the established synthetic routes for 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide and its analogs?

Answer:
Synthesis typically involves multi-step protocols:

  • Imidazo[1,2-a]pyrimidine core formation : Condensation of aminopyrimidines with α-haloketones or via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Benzamide coupling : Amide bond formation between the imidazo[1,2-a]pyrimidine intermediate and substituted benzoyl chlorides, often catalyzed by triethylamine or DMAP .
  • Functional group modifications : Methoxy and ethoxy groups are introduced via nucleophilic substitution or protected during synthesis to avoid side reactions .
    Optimization : Reaction yields (60–85%) depend on temperature control (70–120°C), solvent polarity, and purification via silica gel chromatography or recrystallization .

Which analytical techniques are critical for validating the structural purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazo[1,2-a]pyrimidine aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C23H21N4O3: 413.1609) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~690 cm⁻¹) .
  • X-ray crystallography (if applicable): Resolves crystal packing and non-covalent interactions, as demonstrated in related imidazo[1,2-a]pyrimidine derivatives .

How can researchers identify and validate the biological targets of this compound?

Answer:

  • Kinase profiling assays : Screen against kinase panels (e.g., CLK, CDK families) to identify inhibition/activation, using ATP-Glo™ or radiometric assays .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound .
  • Molecular docking studies : Use software like AutoDock Vina to predict binding modes to TNF-α or kinase active sites (e.g., hydrogen bonding with pyrimidine N-atoms) .
  • Gene knockout/knockdown models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., CLK2) to assess phenotypic rescue in cellular assays .

What experimental strategies address contradictions in reported biological activities (e.g., TNF stimulation vs. kinase inhibition)?

Answer:

  • Dose-response analysis : Determine if opposing effects (e.g., TNF activation at low doses vs. inhibition at high doses) are concentration-dependent .
  • Orthogonal assays : Validate TNF modulation using ELISA (secreted TNF-α) and NF-κB luciferase reporters, while kinase inhibition is confirmed via Western blotting (phospho-substrate reduction) .
  • Structural analogs testing : Compare activities of derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores responsible for specific effects .
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out confounding interactions .

How can pharmacokinetic (PK) properties be optimized for in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions for improved bioavailability .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group oxidation); introduce deuterium or fluorine to block degradation .
  • Plasma protein binding (PPB) : Measure via equilibrium dialysis; high PPB (>95%) may necessitate structural tweaks to reduce affinity .
  • In vivo PK/PD modeling : Administer IV/PO doses in rodents, collect plasma/tissue samples, and model parameters (t1/2, Cmax) using WinNonlin® .

What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data from analogs to predict activity cliffs .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., methoxy → trifluoromethoxy) .
  • ADMET prediction : Use SwissADME or ADMETlab to forecast permeability (e.g., logP ~3.5) and hERG liability .

How are crystallographic studies utilized to guide derivative design?

Answer:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O bonds between benzamide and solvent) to inform solubility modifications .
  • Polymorph screening : Identify stable crystal forms (e.g., Form I vs. Form II) via slurry experiments in ethanol/water mixtures .
  • Co-crystallization with targets : Resolve binding modes (e.g., imidazo[1,2-a]pyrimidine stacking with kinase hinge regions) for rational analog design .

What are the best practices for handling discrepancies in biological replicate data?

Answer:

  • Strict SOPs : Standardize cell passage numbers, serum lots, and assay incubation times .
  • Blinded analysis : Assign compound codes to eliminate observer bias in IC50 determinations .
  • Statistical rigor : Use Grubbs’ test to remove outliers; report data as mean ± SEM with n ≥ 3 .
  • Reagent validation : Confirm antibody lot consistency via Western blotting with control lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.